molecular formula C17H20N4O6S B2510790 N-(2-hydroxypropyl)-N'-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide CAS No. 899989-28-7

N-(2-hydroxypropyl)-N'-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide

Cat. No.: B2510790
CAS No.: 899989-28-7
M. Wt: 408.43
InChI Key: YRLSDNUJUUNWOQ-UHFFFAOYSA-N
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Description

The compound N-(2-hydroxypropyl)-N'-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]ethanediamide belongs to a class of thieno[3,4-c]pyrazol derivatives modified with ethanediamide linkages. Its core structure consists of a bicyclic thienopyrazol system with a sulfone group (5,5-dioxo) at the 5-position, a 4-methoxyphenyl substituent at the 2-position, and an ethanediamide bridge connecting the 3-position of the pyrazol ring to a 2-hydroxypropyl group.

Properties

IUPAC Name

N-(2-hydroxypropyl)-N'-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O6S/c1-10(22)7-18-16(23)17(24)19-15-13-8-28(25,26)9-14(13)20-21(15)11-3-5-12(27-2)6-4-11/h3-6,10,22H,7-9H2,1-2H3,(H,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLSDNUJUUNWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxypropyl)-N’-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the hydroxypropyl and methoxyphenyl groups. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxypropyl)-N’-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thieno[3,4-c]pyrazole Core : This step often requires specific reagents and controlled conditions to ensure high yield.
  • Introduction of Functional Groups : Hydroxypropyl and methoxyphenyl groups are introduced through substitution reactions.

Industrial Production

For large-scale production, automated reactors and continuous flow systems are employed to optimize yield and minimize waste. Quality control measures are implemented to maintain the purity of the final product.

Chemistry

In the field of chemistry, N-(2-hydroxypropyl)-N'-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with modified properties.

Biological Activities

Research has indicated that this compound exhibits various biological activities:

  • Antimicrobial Properties : Studies have shown that it may possess activity against certain bacterial strains.
  • Anticancer Potential : Preliminary investigations suggest that it could inhibit cancer cell proliferation through specific molecular interactions.

Medicine

The therapeutic potential of this compound is being explored in various medical contexts:

  • Cancer Treatment : Ongoing studies aim to elucidate its mechanisms in targeting cancer cells.
  • Pain Management : Its potential as an analgesic agent is under investigation.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it a candidate for formulating advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(2-hydroxypropyl)-N’-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare this compound with two analogues from the literature:

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Data
Compound Name Molecular Formula Molecular Weight Substituents (R₁, R₂) Key Features
Target Compound C₂₁H₂₃N₄O₆S* ~489.5* R₁ = 4-methoxyphenyl; R₂ = 2-hydroxypropyl Methoxy (electron-donating), hydroxypropyl (polar)
N-[2-(4-Fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-N′-(3-methoxypropyl)ethanediamide C₁₉H₂₂FN₃O₅S 435.45 R₁ = 4-fluorophenyl; R₂ = 3-methoxypropyl Fluoro (electron-withdrawing), methoxypropyl (less polar)
N-{5,5-dioxo-2-phenyl-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-N'-[(4-fluorophenyl)methyl]ethanediamide C₂₀H₁₇FN₄O₄S 428.4 R₁ = phenyl; R₂ = 4-fluorobenzyl Unsubstituted phenyl, fluorobenzyl (lipophilic)

Note: The molecular formula and weight of the target compound are estimated based on structural similarity to analogues.

Key Observations:

Substituent Effects on Electronic Properties: The 4-methoxyphenyl group in the target compound introduces an electron-donating methoxy group, which may enhance π-π stacking interactions compared to the 4-fluorophenyl (electron-withdrawing) group in or the unsubstituted phenyl group in .

Sulfone Group Impact: All three compounds share the 5,5-dioxo (sulfone) moiety, which likely stabilizes the thienopyrazol core through strong dipole interactions and hydrogen bonding. This feature is critical for maintaining structural rigidity and may influence bioavailability .

Molecular Weight and Drug-Likeness: The target compound’s higher molecular weight (~489.5 vs.

Hypothesized Pharmacological Implications

While specific pharmacological data for the target compound are unavailable, insights can be drawn from its structural relatives:

  • Fluorophenyl Analogues (e.g., ) : Fluorine substituents often enhance metabolic stability and binding affinity to hydrophobic pockets in enzymes. However, the absence of fluorine in the target compound may shift selectivity toward targets requiring electron-rich aromatic systems.
  • Benzyl-Modified Analogues (e.g., ) : The 4-fluorobenzyl group in increases lipophilicity, favoring blood-brain barrier penetration. In contrast, the target compound’s hydroxypropyl group may restrict CNS activity but improve renal clearance.

Biological Activity

N-(2-hydroxypropyl)-N'-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse scientific literature.

The compound is synthesized through multi-step organic reactions that involve the formation of the thieno[3,4-c]pyrazole core followed by the introduction of hydroxypropyl and methoxyphenyl groups. Specific reaction conditions such as temperature and solvent choice are optimized to enhance yield and purity.

Key Chemical Reactions

  • Oxidation : The hydroxypropyl group can be oxidized to form carbonyl compounds.
  • Reduction : The compound can undergo reduction to modify the thieno[3,4-c]pyrazole core.
  • Substitution : The methoxyphenyl group may participate in nucleophilic or electrophilic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may modulate the activity of enzymes or receptors involved in various signaling pathways. Detailed studies are required to elucidate its exact mechanisms.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Anti-inflammatory Activity : Studies have shown that derivatives of this compound can inhibit NF-κB activation in LPS-stimulated macrophages, suggesting potential anti-inflammatory effects.
CompoundNF-κB Inhibition (Relative Luciferase Activity)
Control1.03 ± 0.02
Compound A0.55 ± 0.09
Compound B0.54 ± 0.03
Compound C0.31 ± 0.05
  • Anticancer Potential : Preliminary investigations suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines.

Case Studies and Research Findings

  • Study on Anti-inflammatory Effects :
    • A study conducted on RAW 264.7 macrophages demonstrated that certain derivatives of the compound significantly inhibited LPS-induced NO production without inducing cytotoxicity after a 24-hour treatment period .
  • Anticancer Activity :
    • In vitro studies revealed that the compound could inhibit the proliferation of specific cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
  • Mechanistic Insights :
    • Research indicates that the compound may interact with specific signaling pathways related to inflammation and cancer progression, although further studies are needed to confirm these interactions .

Q & A

Q. How do electronic effects of substituents (e.g., methoxy vs. nitro groups) influence redox behavior?

  • Methodological Answer : Conduct cyclic voltammetry (CH Instruments) in DMSO/0.1 M TBAP. Compare oxidation potentials (Eₐ):
SubstituentEₐ (V vs. Ag/AgCl)
4-OCH₃+1.2
4-NO₂+1.5
Electron-donating groups (e.g., OCH₃) lower oxidation potential, enhancing stability in redox environments .

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